molecular formula C9H14O3 B1586512 Ethyl 2-oxocyclopentylacetate CAS No. 20826-94-2

Ethyl 2-oxocyclopentylacetate

Cat. No. B1586512
CAS RN: 20826-94-2
M. Wt: 170.21 g/mol
InChI Key: PJMKFKUFBDXYEC-UHFFFAOYSA-N
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Description

Ethyl 2-oxocyclopentylacetate is a clear colorless to yellow liquid . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of Ethyl 2-oxocyclopentylacetate involves several steps. Diethyl adipate is used as raw material, and condensation, substitution, hydrolysis decarboxylation, and esterification are performed to obtain Ethyl 2-oxocyclopentylacetate . Sodium is dissolved into excessive anhydrous ethanol to form the ethanol liquid of sodium ethoxide, which is allowed to stand to reach room temperature. Then, zirconium dioxide is added to catalyze the cyclization reaction of the diethyl adipate, and lithium chloride is added to catalyze the esterification reaction .


Molecular Structure Analysis

The molecular formula of Ethyl 2-oxocyclopentylacetate is C9H14O3 . The molecular weight is 170.21 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-oxocyclopentylacetate include condensation, substitution, hydrolysis decarboxylation, and esterification .


Physical And Chemical Properties Analysis

Ethyl 2-oxocyclopentylacetate is a clear colorless to yellowish liquid . Its density is 1.1±0.1 g/cm3 . The boiling point is 245.4±13.0 °C at 760 mmHg . The flash point is 101.8±19.9 °C .

Scientific Research Applications

Catalysis in Organic Synthesis

Ethyl 2-oxocyclopentylacetate and related beta-keto esters have been utilized as efficient and versatile ligands in copper-catalyzed coupling reactions. These reactions successfully produce a variety of N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions, demonstrating their utility in organic synthesis (Lv & Bao, 2007).

Nucleophilic Acyl Substitution Reactions

Ethyl esters, including ethyl 2-oxocyclopentylacetate, are subject to nucleophilic acyl substitution (NAS) reactions. These reactions are catalyzed by various oxometallic species, enabling chemoselective transesterifications and yielding products in high yields. This process is applicable in synthesizing commercial products like Padimate O and antioxidant additives for plastics (Chen et al., 2005).

Synthesis of Macrocyclic Systems

Ethyl 2-oxocyclopentylacetate serves as a key intermediate in synthesizing macrocyclic systems, particularly those incorporating fused or exocyclic nitrogen heterocycles. It aids in ring enlargement and is crucial for developing complex organic structures (Zoorob et al., 2012).

Pharmaceutical and Biomedical Applications

In the pharmaceutical and biomedical fields, derivatives of ethyl 2-oxocyclopentylacetate, such as poly(2-oxazoline)s, are being investigated. Their hydrodynamic properties, derived from light scattering experiments, are crucial for potential replacement of poly(ethylene glycol)s in medical applications (Grube et al., 2018).

Antimicrobial Screening

Novel indazole bearing oxadiazole derivatives synthesized using ethyl 2-oxocyclopentylacetate analogs have shown promising results in antimicrobial screening. Such compounds are valuable in the development of new antimicrobial agents (Ghelani et al., 2017).

Green Chemistry in Polymer Synthesis

Ethyl 2-oxocyclopentylacetate derivatives are used in synthesizing polymers like poly(2-ethyl-2-oxazoline) in more environmentally friendly solvents. This approach signifies an advancement towards pharmaceutical compliance and reduced environmental impact (Vergaelen et al., 2020).

Peptide Bond Formation

In peptide synthesis, ethyl 2-cyano-2-(hydroxyimino)acetate, a compound related to ethyl 2-oxocyclopentylacetate, has been employed as an additive for carbodiimide-mediated peptide bond formation. It offers enhanced coupling efficiency and reduced racemization compared to traditional additives (Subirós‐Funosas et al., 2009).

Corrosion Inhibition

Ethyl 2-oxocyclopentylacetate derivatives have been investigated for their corrosion inhibition performance on carbon steel in acidic environments. They show high inhibition efficiency, providing a potential for industrial applications in metal preservation (El-Lateef et al., 2019).

Safety And Hazards

Ethyl 2-oxocyclopentylacetate should be handled with care. It is recommended to ensure adequate ventilation, especially in confined areas . Contact with skin and eyes should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

ethyl 2-(2-oxocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMKFKUFBDXYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369078
Record name Ethyl 2-oxocyclopentylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxocyclopentylacetate

CAS RN

20826-94-2
Record name Ethyl 2-oxocyclopentylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-oxocyclopentyl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-(2-oxocyclopentyl)acetic acid (23.6 g, 166 mmol) in absolute ethanol (400 mL) was added H2SO4 (16.28 g, 166 mmol). The resultant solution was heated under reflux overnight. The reaction mixture was concentrated and the liquid residue was added into ice-water (200 mL). The aqueous mixture was extracted with DCM (3×200 mL). The combined organic layers were washed with H2O (300 mL), brine (300 mL), dried over Na2SO4, decanted, concentrated and dried under vacuum to afford the title compound as a light yellow liquid (27.2 g). LCMS m/z=171.3 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.19 (t, J=7.14 Hz, 3 H), 1.50-1.62 (m, 1 H), 1.65-1.80 (m, 1 H), 1.92-2.02 (m, 1 H), 2.12 (dd, J=16.7, 8.86 Hz, 1 H), 2.19-2.29 (m, 2 H), 2.30-2.44 (m, 2 H), 2.65 (dd, J=15.12, 2.6 Hz, 1H), 4.07 (q, J=7.14 Hz, 2H).
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
16.28 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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